molecular formula C23H28N4O3 B1195749 1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea

1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea

Cat. No. B1195749
M. Wt: 408.5 g/mol
InChI Key: LOIMLXAZXSZWCV-UHFFFAOYSA-N
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Description

1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea is a member of quinolines.

Scientific Research Applications

Antiproliferative Activities

  • Synthesis and Antiproliferative Evaluation : A study synthesized 6-aryl-11-iminoindeno[1,2-c]quinoline derivatives and evaluated their antiproliferative activities. One derivative exhibited significant growth inhibition in various cancer cell lines, indicating potential as an anticancer agent. This suggests a role in cancer research and treatment development (Tseng et al., 2011).

Pharmacological Relevance

  • Pharmacologically Relevant Bifunctional Compounds : Another study reported the regioselective synthesis of a pharmacologically relevant compound, featuring chloroquinoline and dihydropyrimidone moieties. X-ray structures of the compounds were analyzed, contributing to the understanding of their pharmacological properties (Watermeyer, Chibale, & Caira, 2009).

Antimicrobial Activity

  • Synthesis of s-Triazine-Based Thiazolidinones : A novel series of thiazolidinone derivatives were synthesized and demonstrated antimicrobial activity against various bacteria and fungi. This study highlights the compound's potential in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

Antitumor Activity

  • Fused Tetracyclic Quinoline Derivatives : Research on fused tri- and tetracyclic quinolines revealed DNA intercalative properties and antitumor activity. These compounds were shown to be potent against various tumors, suggesting their application in cancer therapy (Yamato et al., 1989).

Antituberculosis Activity

  • Antituberculosis Compounds : A study synthesized new compounds with notable antituberculosis activity, highlighting their potential use in treating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).

Molecular Structure Analysis

  • Structural Elucidation of Quinoline Derivatives : A compound was isolated and characterized using various spectroscopic techniques. This research contributes to the understanding of its chemical structure and properties (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).

Inhibitory Properties

  • Inhibitor for c-Jun N-terminal Kinases : New compounds synthesized from ethyl 2-(oxo-3,4-dihydroquinoxalin-2-yl) acetate showed potential as inhibitors for c-Jun N-terminal kinases, an important target in cancer research (Abad et al., 2020).

properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea

InChI

InChI=1S/C23H28N4O3/c1-26(2)12-7-13-27(23(29)24-19-8-5-4-6-9-19)16-18-14-17-15-20(30-3)10-11-21(17)25-22(18)28/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,24,29)(H,25,28)

InChI Key

LOIMLXAZXSZWCV-UHFFFAOYSA-N

SMILES

CN(C)CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)NC3=CC=CC=C3

Canonical SMILES

CN(C)CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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